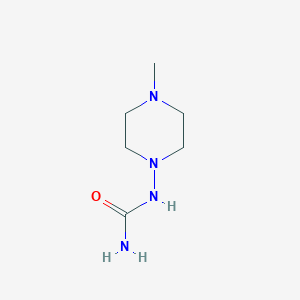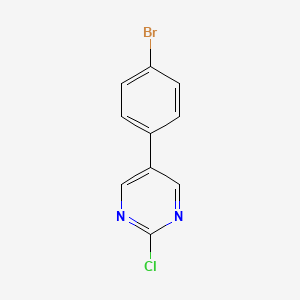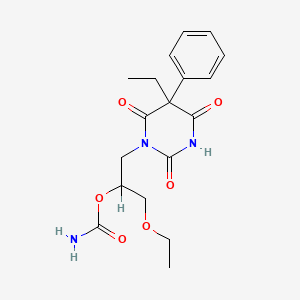
Barbituric acid, 1-(3-ethoxy-2-hydroxypropyl)-5-ethyl-5-phenyl-, carbamate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barbituric acid, 1-(3-ethoxy-2-hydroxypropyl)-5-ethyl-5-phenyl-, carbamate (ester) is a complex organic compound that belongs to the class of barbiturates. Barbiturates are known for their sedative and hypnotic properties, and they have been widely used in medicine for their central nervous system depressant effects. This particular compound is characterized by its unique chemical structure, which includes a barbituric acid core with various functional groups attached.
Métodos De Preparación
The synthesis of barbituric acid, 1-(3-ethoxy-2-hydroxypropyl)-5-ethyl-5-phenyl-, carbamate (ester) involves multiple steps. The general synthetic route includes the following steps:
Formation of Barbituric Acid Core: The synthesis begins with the formation of the barbituric acid core, which is typically achieved through the condensation of urea and malonic acid derivatives under acidic conditions.
Functional Group Addition: The next step involves the introduction of the ethoxy and hydroxypropyl groups. This is usually done through nucleophilic substitution reactions, where appropriate reagents are used to introduce these groups onto the barbituric acid core.
Carbamate Formation: The final step involves the formation of the carbamate ester. This is typically achieved by reacting the intermediate compound with an appropriate carbamoyl chloride under basic conditions.
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.
Análisis De Reacciones Químicas
Barbituric acid, 1-(3-ethoxy-2-hydroxypropyl)-5-ethyl-5-phenyl-, carbamate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and hydroxypropyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl groups of the barbituric acid core. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as amines or thiols can replace the ethoxy group.
Hydrolysis: The carbamate ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding alcohol and carbamic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield an aldehyde or carboxylic acid, while reduction of the carbonyl groups may yield alcohols.
Aplicaciones Científicas De Investigación
Barbituric acid, 1-(3-ethoxy-2-hydroxypropyl)-5-ethyl-5-phenyl-, carbamate (ester) has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential pharmaceutical applications.
Biology: In biological research, the compound is used to study the effects of barbiturates on the central nervous system and their interactions with various receptors.
Medicine: The compound has potential therapeutic applications as a sedative and hypnotic agent. It is also being investigated for its potential use in the treatment of certain neurological disorders.
Industry: In the industrial sector, the compound is used in the synthesis of various polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of barbituric acid, 1-(3-ethoxy-2-hydroxypropyl)-5-ethyl-5-phenyl-, carbamate (ester) involves its interaction with the central nervous system. The compound acts as a central nervous system depressant by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability. The compound’s sedative and hypnotic effects are primarily due to this mechanism.
Comparación Con Compuestos Similares
Barbituric acid, 1-(3-ethoxy-2-hydroxypropyl)-5-ethyl-5-phenyl-, carbamate (ester) can be compared with other barbiturates such as phenobarbital, pentobarbital, and secobarbital. While all these compounds share a common barbituric acid core, they differ in their functional groups and pharmacological properties. For example:
Phenobarbital: Known for its long-acting sedative effects and is commonly used in the treatment of epilepsy.
Pentobarbital: Has a shorter duration of action and is used as a sedative and anesthetic agent.
Secobarbital: Known for its rapid onset of action and is used as a short-term sedative and hypnotic agent.
Propiedades
Número CAS |
64038-08-0 |
|---|---|
Fórmula molecular |
C18H23N3O6 |
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
[1-ethoxy-3-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)propan-2-yl] carbamate |
InChI |
InChI=1S/C18H23N3O6/c1-3-18(12-8-6-5-7-9-12)14(22)20-17(25)21(15(18)23)10-13(11-26-4-2)27-16(19)24/h5-9,13H,3-4,10-11H2,1-2H3,(H2,19,24)(H,20,22,25) |
Clave InChI |
UNPWLFIDFLLMKR-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)NC(=O)N(C1=O)CC(COCC)OC(=O)N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


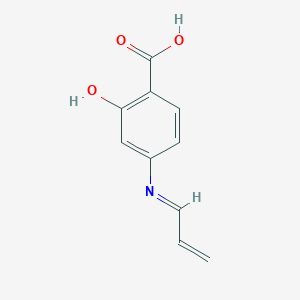
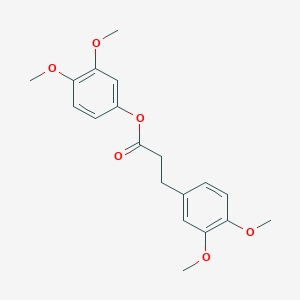
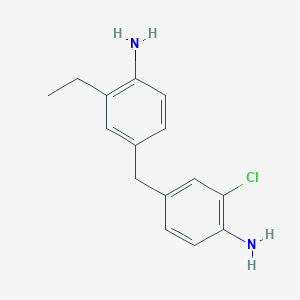


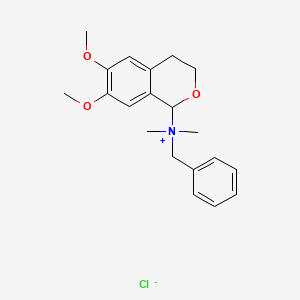
![2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13786163.png)

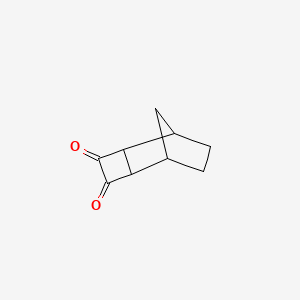

![Trimethyl[3-(tridecyloxy)propyl]ammonium chloride](/img/structure/B13786208.png)
![1-[4-[2-(2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13786210.png)
